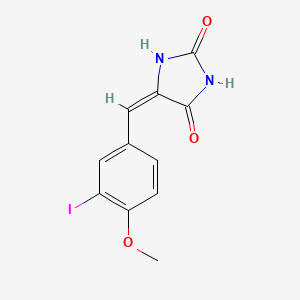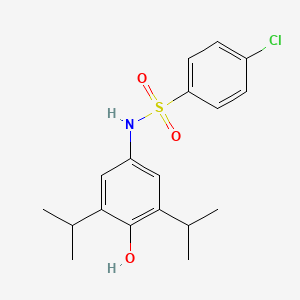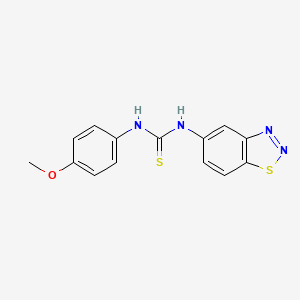
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine, also known as ASB-136, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to a class of molecules called phenethylamines, which are known for their psychoactive properties. However, ASB-136 has been studied for its non-psychoactive properties and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine is not yet fully understood. However, it is believed to work by modulating certain receptors in the brain and body. Specifically, this compound has been shown to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to have anti-inflammatory properties, which may be beneficial in treating diseases such as arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective properties and may be useful in treating neurodegenerative diseases. Finally, this compound has been shown to have anticancer properties and may be useful in treating various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a useful tool for studying its potential therapeutic applications. Additionally, this compound has shown promising results in preclinical studies, which suggests that it may be a useful compound for further research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine. One area of research is to further study its potential therapeutic applications in treating neurodegenerative diseases and cancer. Additionally, more research is needed to understand its mechanism of action and how it interacts with various receptors in the brain and body. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in humans, which will be necessary for its eventual clinical use.
Méthodes De Synthèse
The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of a precursor molecule, which is then reacted with other reagents to form this compound. The synthesis process is time-consuming and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in treating cancer and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-16(20-2)10-9-15(18(13)22-4)12-19-11-14-7-5-6-8-17(14)21-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTNYWPMKVVXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)



![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)

![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)
![3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5848126.png)

![1-(4-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5848134.png)


